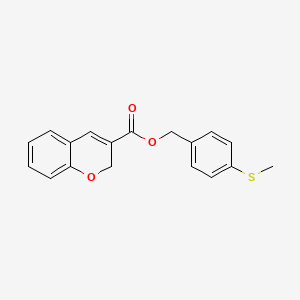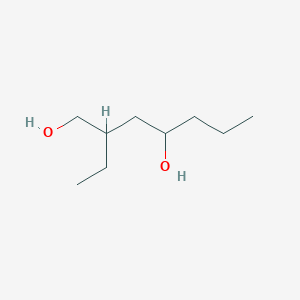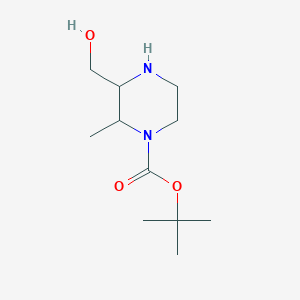
tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound features a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a piperazine ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 3-(hydroxymethyl)-2-methylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs. The use of flow microreactors also enhances the sustainability of the production process by minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)-2-methylpiperazine-1-carboxylate.
Reduction: Formation of 3-(hydroxymethyl)-2-methylpiperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The hydroxymethyl group can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate
- tert-Butyl 2-methylpiperazine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)-2-ethylpiperazine-1-carboxylate
Uniqueness
tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is unique due to the presence of both a hydroxymethyl group and a methyl group on the piperazine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to similar compounds .
Eigenschaften
Molekularformel |
C11H22N2O3 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
tert-butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-8-9(7-14)12-5-6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3 |
InChI-Schlüssel |
IZLURWYPZGYEQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(NCCN1C(=O)OC(C)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


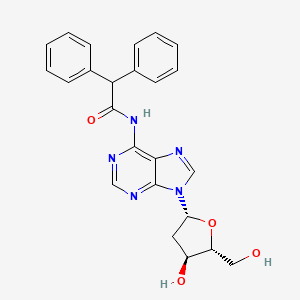
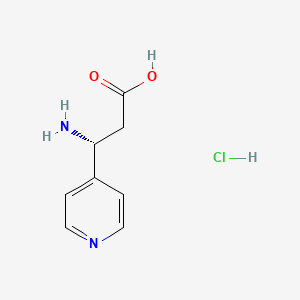
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942194.png)
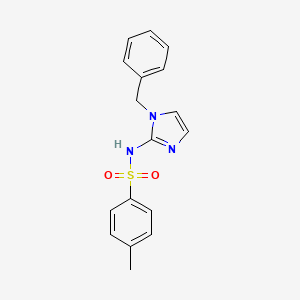


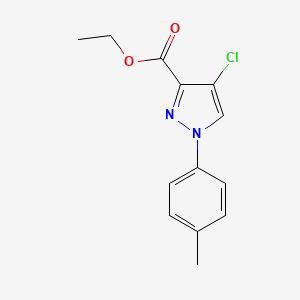

![3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine](/img/structure/B12942226.png)
![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium](/img/structure/B12942232.png)
![Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12942238.png)

